molecular formula C17H14O5 B11786546 (2,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone

(2,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone

Cat. No.: B11786546
M. Wt: 298.29 g/mol
InChI Key: UAXROITXIFZSNX-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and reduce by-products . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be integrated into the production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of methoxy and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C17H14O5/c1-20-11-4-5-12(16(8-11)21-2)17(19)14-9-22-15-6-3-10(18)7-13(14)15/h3-9,18H,1-2H3

InChI Key

UAXROITXIFZSNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O)OC

Origin of Product

United States

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